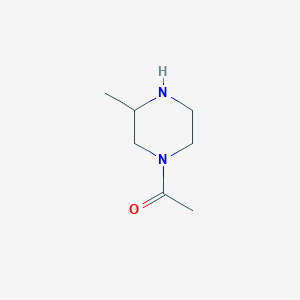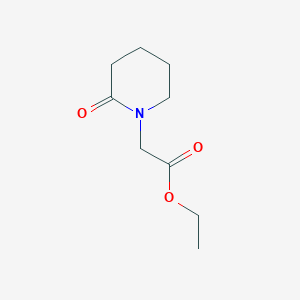
4,5-Difluoro-2-methylphenol
Descripción general
Descripción
4,5-Difluoro-2-methylphenol is an organic compound with the molecular formula C7H6F2O . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-methylphenol consists of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The average mass is 144.119 Da and the monoisotopic mass is 144.038666 Da .Physical And Chemical Properties Analysis
4,5-Difluoro-2-methylphenol has a molecular weight of 144.12 . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its Log Po/w values vary depending on the calculation method, ranging from 1.72 to 2.82 . It is soluble, with solubility values also varying depending on the calculation method .Aplicaciones Científicas De Investigación
Antioxidant and Biological Activities
A study by Mastelić et al. (2008) synthesized derivatives of thymol, carvacrol, and eugenol, including a compound structurally related to 4,5-Difluoro-2-methylphenol. These derivatives exhibited remarkable antioxidative properties and dose-dependent antiproliferative effects on human uterine carcinoma cells, potentially interesting for adjuvant experimental cancer treatments (Mastelić et al., 2008).
Biological Activity of Diflunisal Derivatives
Küçükgüzel et al. (2003) reported on the synthesis of diflunisal hydrazide-hydrazone derivatives, which include structures similar to 4,5-Difluoro-2-methylphenol. These compounds were tested for antimicrobial and anticonvulsant activities, displaying significant activity against various microorganisms and potential in the development of anticonvulsant drugs (Küçükgüzel et al., 2003).
Synthesis and Properties of Analogues
Braddock et al. (2022) conducted a study on the synthesis of 4,5-difluoro-halologues and their structural, spectroscopic, and computational analysis. This research contributes to understanding the chemical properties and potential applications of 4,5-Difluoro-2-methylphenol analogues (Braddock et al., 2022).
Ferrocene-Based Poly(azomethine)esters
Gul et al. (2013) synthesized biologically significant poly(azomethine)esters using a compound structurally related to 4,5-Difluoro-2-methylphenol. These polymers showed potential as antioxidants and cytotoxic agents, which can be explored further for pharmacological applications (Gul et al., 2013).
Cardioprotective and Endothelial Protective Activity
Research by Shchetinin et al. (2019) investigated the endothelial protective effects of 2,6-diisobornyl-4-methylphenol, a compound structurally related to 4,5-Difluoro-2-methylphenol. The study found that this compound exhibited significant protective properties against myocardial ischemia/reperfusion in rats, suggesting its potential in cardioprotective applications (Shchetinin et al., 2019).
Safety and Hazards
4,5-Difluoro-2-methylphenol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
4,5-difluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPOLUTNBCTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478558 | |
| Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-methylphenol | |
CAS RN |
704884-76-4 | |
| Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-difluoro-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)










